molecular formula C9H12O2 B13289051 3-(Furan-2-YL)-2,2-dimethylpropanal

3-(Furan-2-YL)-2,2-dimethylpropanal

Cat. No.: B13289051
M. Wt: 152.19 g/mol
InChI Key: LUOLFZQAZGXDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-YL)-2,2-dimethylpropanal is an organic compound featuring a furan ring attached to a dimethylpropanal group The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-YL)-2,2-dimethylpropanal typically involves the reaction of furan derivatives with appropriate aldehydes or ketones. One common method is the aldol condensation of furan-2-carbaldehyde with isobutyraldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-YL)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) in acetic acid or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 3-(Furan-2-YL)-2,2-dimethylpropanoic acid.

    Reduction: 3-(Furan-2-YL)-2,2-dimethylpropanol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

3-(Furan-2-YL)-2,2-dimethylpropanal has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-YL)-2,2-dimethylpropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or lysine.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-YL)propanal: Lacks the dimethyl groups, making it less sterically hindered.

    2,2-Dimethyl-3-(thiophen-2-YL)propanal: Contains a thiophene ring instead of a furan ring, which can affect its reactivity and biological activity.

    3-(Furan-2-YL)butanal: Has a longer carbon chain, which can influence its physical and chemical properties.

Uniqueness

3-(Furan-2-YL)-2,2-dimethylpropanal is unique due to the presence of both the furan ring and the dimethylpropanal group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(furan-2-yl)-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLFZQAZGXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.